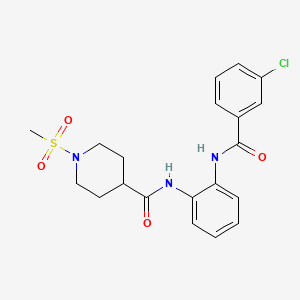

N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(2-(3-Chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a hybrid molecule featuring a piperidine-4-carboxamide core substituted with a methylsulfonyl group and a 3-chlorobenzamido-phenyl moiety. Below, we compare its structural, synthetic, and physicochemical properties with five analogous compounds from recent literature.

Properties

IUPAC Name |

N-[2-[(3-chlorobenzoyl)amino]phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O4S/c1-29(27,28)24-11-9-14(10-12-24)19(25)22-17-7-2-3-8-18(17)23-20(26)15-5-4-6-16(21)13-15/h2-8,13-14H,9-12H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOZGIYXXSLDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base like triethylamine.

Addition of the 3-Chlorobenzamido Group: The final step involves the formation of the amide bond between the piperidine derivative and 3-chlorobenzoic acid or its derivatives, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.

Reduction: Reduction reactions can target the carboxamide group or the aromatic ring, potentially leading to the formation of amines or reduced aromatic systems.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include primary or secondary amines.

Substitution: Products depend on the specific substituents introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is primarily investigated for its potential as a pharmaceutical agent. Its structural features may allow it to interact with various biological pathways:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The chlorobenzamide group may facilitate interactions with cancer-related receptors, potentially leading to therapeutic effects against tumors.

- Anti-inflammatory Properties : The methylsulfonyl group is known for its anti-inflammatory effects, suggesting that this compound could be beneficial in treating inflammatory diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Molecular Docking : This technique predicts how the compound binds to specific proteins or receptors involved in disease processes, aiding in the identification of its therapeutic potential.

- Biological Assays : Experimental studies assess the biological activity of the compound against various cell lines or animal models to validate its efficacy and safety .

Synthesis and Modification

The synthesis of this compound involves multi-step reactions that require precise control over conditions to achieve high yields and purity. The synthetic routes often include:

- Formation of the Piperidine Ring : This step is critical as it forms the backbone of the compound.

- Introduction of Functional Groups : The chlorobenzamide and methylsulfonyl groups are added through specific reactions that enhance the compound's pharmacological properties.

Case Study 1: Anticancer Activity

In a study examining compounds structurally similar to this compound, researchers found that certain derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models. These findings suggest that modifications to the piperidine structure can enhance anticancer activity, highlighting the importance of structural diversity in drug design .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related benzamide derivatives demonstrated that these compounds could effectively reduce inflammation markers in animal models of arthritis. The presence of the methylsulfonyl group was crucial for this activity, indicating that this compound may similarly possess therapeutic benefits against inflammatory conditions .

Summary Table of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chlorobenzoyl)piperidine | Piperidine ring with chlorobenzoyl group | Anticancer |

| N-(2-methylsulfonyl)benzamide | Benzamide with methylsulfonyl group | Anti-inflammatory |

| N-(3-chloro-N-pyridin-2-yl)benzamide | Chlorobenzamide derivative with pyridine | Antimicrobial |

Mechanism of Action

The mechanism of action of N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects in biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Core Structural Features

Key Observations :

- The target compound shares the piperidine-4-carboxamide backbone with and , but its methylsulfonyl group distinguishes it from the ethenesulfonyl in and the benzyl in .

- Unlike the piperidine-3-carboxamide in , the 4-position substitution in the target compound may alter binding pocket interactions in biological targets.

Pharmacological Relevance

- Sulfonyl-Containing Compounds : Both the target compound and include sulfonyl groups, which are often associated with kinase inhibition or metabolic stability. However, the trifluoromethyl and hydroxyethyl groups in suggest higher lipophilicity and possible blood-brain barrier penetration compared to the target compound’s simpler methylsulfonyl .

- Chlorinated Aryl Groups : The 3-chlorobenzamido group in the target compound and the 4-chlorophenyl in may confer similar electrophilic properties for target binding, though the furan-2-yl substituent in introduces heterocyclic diversity that could modulate selectivity .

Physicochemical Properties

Analysis :

- The target compound’s methylsulfonyl group improves aqueous solubility compared to ’s nitrobenzoyl and ’s lipophilic furan .

Biological Activity

N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that exhibits potential biological activities relevant to medicinal chemistry. Its unique structure, which combines a piperidine ring, a chlorobenzamide moiety, and a methylsulfonyl group, suggests various interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

- Chemical Formula : C_{17}H_{19}ClN_{2}O_{3}S

- Molecular Weight : Approximately 364.86 g/mol

- Structural Features :

- Piperidine ring: Contributes to pharmacological properties.

- Chlorobenzamide group: Potential interactions with biological receptors.

- Methylsulfonyl group: May enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

| Compound Class | Biological Activity |

|---|---|

| Piperidine Derivatives | Anticancer, anti-inflammatory, antimicrobial |

| Benzamide Derivatives | Enzyme inhibition, antitumor activity |

| Sulfonyl Compounds | Antibacterial, hypoglycemic effects |

The specific biological activity of this compound remains to be fully elucidated through experimental studies. However, its structural features suggest potential for significant pharmacological effects.

The mechanism of action for this compound may involve:

- Receptor Binding : The chlorobenzamide moiety may interact with various biological receptors.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which could be relevant for therapeutic applications in neurodegenerative diseases and inflammation .

Case Studies and Research Findings

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step organic reactions requiring careful control of reaction conditions to ensure high yields and purity. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.

- Mass Spectrometry (MS) : Employed for molecular weight determination.

- High-Performance Liquid Chromatography (HPLC) : Utilized for purity analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling 3-chlorobenzamide derivatives with a piperidine-4-carboxamide backbone. Key steps include sulfonylation of the piperidine nitrogen using methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) . Optimization should focus on controlling reaction temperature (0–5°C for sulfonylation) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC or HPLC ensures intermediate purity.

Q. How can structural elucidation be performed for this compound, and which spectroscopic techniques are most reliable?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve the piperidine ring conformation and sulfonyl group orientation (e.g., COD entry 2230670 provides analogous piperidine-carboxamide crystal data) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl δ ~3.0 ppm for S-CH₃; aromatic protons from chlorobenzamido at δ 7.2–8.1 ppm) .

- Mass spectrometry (HRMS) to verify molecular weight (exact mass ~435.8 g/mol).

Q. What preliminary biological assays are appropriate for evaluating this compound’s activity?

- Methodological Answer : Screen against:

- Antimicrobial targets : Minimum inhibitory concentration (MIC) assays using Gram-positive/negative bacterial strains (e.g., Staphylococcus aureus, E. coli) .

- Cancer cell lines : MTT assays on HeLa or MCF-7 cells, with IC₅₀ determination .

- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can target engagement studies be designed to identify the primary biological target of this compound?

- Methodological Answer :

- Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Thermal shift assays (TSA) to monitor protein stabilization upon ligand binding.

- Computational docking : Map the compound’s sulfonyl and chlorobenzamido groups to active sites (e.g., voltage-gated sodium channels, as suggested in patent data) .

Q. What strategies resolve contradictions between in vitro potency and poor in vivo bioavailability?

- Methodological Answer :

- Solubility enhancement : Synthesize salt forms (e.g., hydrochloride, mesylate) or use co-solvents (PEG-400/Cremophor EL) .

- Metabolic stability : Incubate with liver microsomes to identify degradation hotspots (e.g., piperidine ring oxidation). Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block metabolism .

Q. How can structure-activity relationship (SAR) studies improve selectivity for a specific receptor?

- Methodological Answer :

- Substituent variation : Replace the 3-chlorobenzamido group with 2-fluoro or 4-cyano analogs to probe steric/electronic effects .

- Piperidine modifications : Compare methylsulfonyl vs. acetyl or tert-butylsulfonyl groups to assess sulfonamide role in binding .

- Pharmacophore modeling : Align analogs to known D3 receptor antagonists (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides) .

Q. What analytical methods validate compound purity and stability under long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.